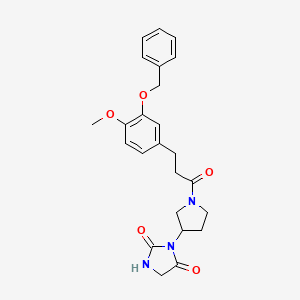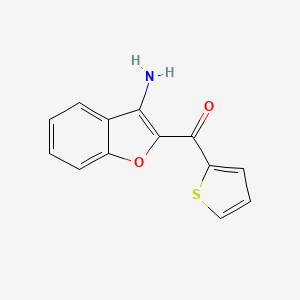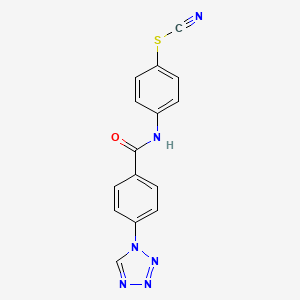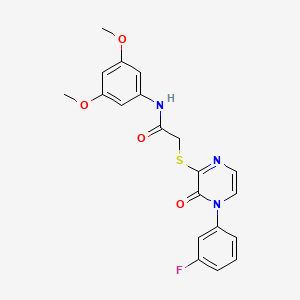
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is an organic compound with diverse applications, ranging from pharmaceuticals to industrial chemistry. The presence of various functional groups such as the benzyloxy, methoxy, and imidazolidine-2,4-dione structures contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione generally involves the following steps:
Formation of the benzyloxy intermediate: : Benzyloxy and 4-methoxyphenyl can be reacted under specific conditions to form the desired intermediate.
Propanoylation: : This intermediate undergoes propanoylation to introduce the propanoyl group.
Pyrrolidin-3-yl formation: : The resulting product is further reacted to form the pyrrolidin-3-yl structure.
Imidazolidine-2,4-dione synthesis: : The final step involves the cyclization reaction to form the imidazolidine-2,4-dione ring.
Reaction conditions may include the use of catalysts, specific temperatures, and pH adjustments to optimize yield and purity.
Industrial Production Methods
In industrial settings, large-scale production utilizes optimized reaction conditions, automated systems, and continuous flow reactors to ensure efficient and consistent synthesis of this compound. This involves stringent quality control measures to maintain the compound's efficacy and purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, particularly at the benzyloxy and pyrrolidin-3-yl sites.
Reduction: : Reduction reactions may target the imidazolidine-2,4-dione ring, altering its structure.
Substitution: : The benzyloxy group can be substituted with other functional groups, impacting the compound's reactivity and properties.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substituting agents: : Halogenated compounds, nucleophiles.
Major Products Formed
Oxidized derivatives: : Resulting from reactions at the benzyloxy and pyrrolidin-3-yl sites.
Reduced derivatives: : From reduction of the imidazolidine-2,4-dione ring.
Substituted derivatives: : With modified benzyloxy groups.
Scientific Research Applications
Chemistry
Synthesis of complex organic molecules: : This compound serves as a building block for more complex organic structures.
Study of reaction mechanisms: : Understanding its reactivity aids in the study of organic reaction mechanisms.
Biology
Biological assays: : Used in assays to study enzyme interactions and cellular processes.
Pharmacology: : Investigated for potential therapeutic effects in various diseases.
Medicine
Drug development: : Explored as a potential pharmaceutical agent due to its unique functional groups.
Diagnostic tools: : Utilized in the development of diagnostic assays and tools.
Industry
Polymer synthesis: : Its derivatives are used in the production of specialized polymers.
Catalysis: : Acts as a catalyst in certain industrial chemical reactions.
Mechanism of Action
The mechanism by which 3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exerts its effects often involves interaction with specific molecular targets and pathways:
Binding to enzymes: : This compound can bind to certain enzymes, modulating their activity.
Pathway modulation: : Influences various biochemical pathways by altering the activity of key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
**3-(1-(3-(Benzyloxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
**4-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
These similar compounds share structural motifs but differ in their functional groups or substitution patterns, leading to variations in their reactivity and applications.
Uniqueness
3-(1-(3-(3-(Benzyloxy)-4-methoxyphenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, contributing to its diverse reactivity and wide range of applications across various fields.
So, what intrigues you most about this compound?
Properties
IUPAC Name |
3-[1-[3-(4-methoxy-3-phenylmethoxyphenyl)propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-9-7-17(13-21(20)32-16-18-5-3-2-4-6-18)8-10-22(28)26-12-11-19(15-26)27-23(29)14-25-24(27)30/h2-7,9,13,19H,8,10-12,14-16H2,1H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFRWSGOXFHPEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CNC3=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2916474.png)
![N-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2916475.png)
![2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2916476.png)



![4-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2916481.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2916484.png)
![1-benzyl-7-ethyl-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2916485.png)
![Ethyl 4-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2916486.png)
![1-[1-Amino-5-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]ethanone](/img/structure/B2916487.png)

